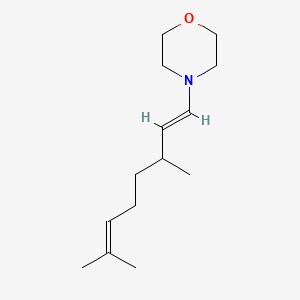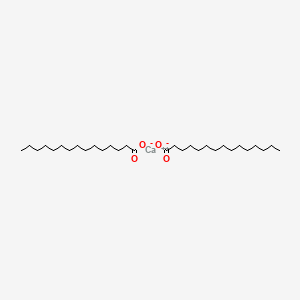
Calcium pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium pentadecanoate is a calcium salt of pentadecanoic acid, an odd-chain saturated fatty acid. It is a compound with the molecular formula C30H58CaO4 and a molar mass of 522.9 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium pentadecanoate can be synthesized through the reaction of pentadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows: [ \text{2 C15H30O2 + Ca(OH)2 → (C15H30O2)2Ca + 2 H2O} ]
Industrial Production Methods
Industrial production of this compound may involve the use of calcium salts and pentadecanoic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fatty acids, while reduction may produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Calcium pentadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on cardiovascular health and metabolic disorders.
Industry: This compound is used in the production of various industrial products, including lubricants, surfactants, and emulsifiers .
Mecanismo De Acción
The mechanism of action of calcium pentadecanoate involves its interaction with cellular pathways and molecular targets. It plays a role in signal transduction pathways, particularly those involving calcium ions. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. The compound’s effects on cellular metabolism and signaling pathways are areas of active research .
Comparación Con Compuestos Similares
Similar Compounds
Pentadecanoic Acid: The parent compound of calcium pentadecanoate, an odd-chain saturated fatty acid.
Calcium Stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium Palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Uniqueness
This compound is unique due to its odd-chain fatty acid structure, which distinguishes it from even-chain fatty acids like stearic and palmitic acids. This structural difference may confer distinct biological and chemical properties, making it a compound of interest for various applications .
Propiedades
Número CAS |
4499-92-7 |
|---|---|
Fórmula molecular |
C30H58CaO4 |
Peso molecular |
522.9 g/mol |
Nombre IUPAC |
calcium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
ATCRCMRJRGWPKD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
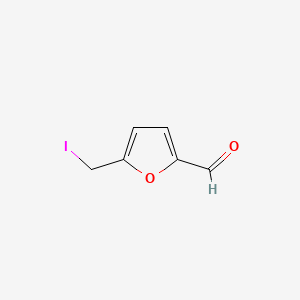
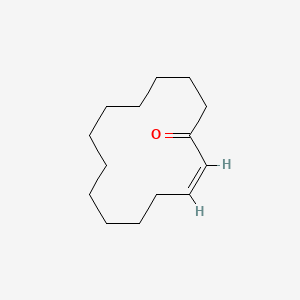
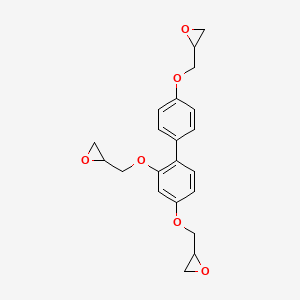

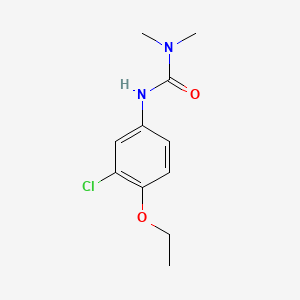
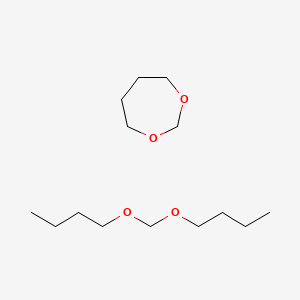
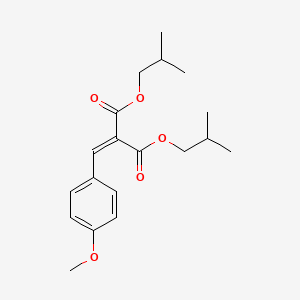
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
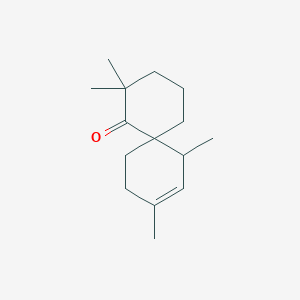
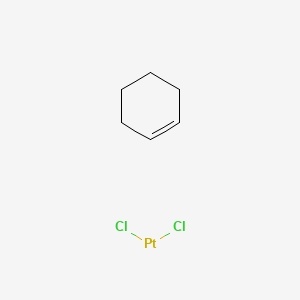
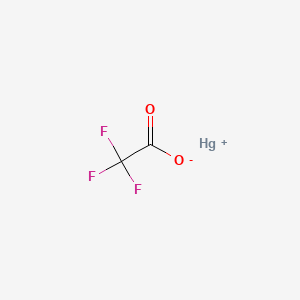
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
